2-(2-Chlorophenyl)quinolin-3-ol
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Overview
Description
2-(2-Chlorophenyl)quinolin-3-ol is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in various fields Quinoline derivatives are widely studied due to their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)quinolin-3-ol typically involves the condensation of 2-chlorobenzaldehyde with 2-aminophenol under acidic conditions, followed by cyclization to form the quinoline ring. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, and the reaction mixture is heated to promote cyclization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)quinolin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide or potassium carbonate, and are carried out in polar solvents like dimethyl sulfoxide or ethanol.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Chlorophenyl)quinolin-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)quinolin-3-ol involves its interaction with various molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells. Additionally, it can bind to specific receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinolin-3-ol: Lacks the chlorine atom, which may affect its reactivity and biological activity.
2-(2-Fluorophenyl)quinolin-3-ol: Contains a fluorine atom instead of chlorine, which can influence its chemical properties and interactions.
2-(2-Bromophenyl)quinolin-3-ol: Contains a bromine atom, which may alter its reactivity compared to the chlorine derivative.
Uniqueness
2-(2-Chlorophenyl)quinolin-3-ol is unique due to the presence of the chlorine atom, which can enhance its reactivity in substitution reactions and potentially increase its biological activity
Properties
CAS No. |
5425-49-0 |
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Molecular Formula |
C15H10ClNO |
Molecular Weight |
255.70 g/mol |
IUPAC Name |
2-(2-chlorophenyl)quinolin-3-ol |
InChI |
InChI=1S/C15H10ClNO/c16-12-7-3-2-6-11(12)15-14(18)9-10-5-1-4-8-13(10)17-15/h1-9,18H |
InChI Key |
DGORGRSHXPMCSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)C3=CC=CC=C3Cl)O |
Origin of Product |
United States |
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